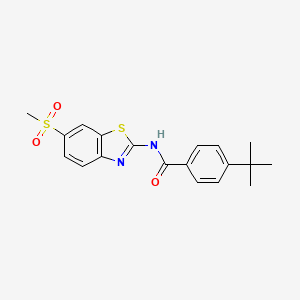

4-TERT-BUTYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

Description

Properties

IUPAC Name |

4-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-19(2,3)13-7-5-12(6-8-13)17(22)21-18-20-15-10-9-14(26(4,23)24)11-16(15)25-18/h5-11H,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQBZNKRLJBPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves a multi-step process. One common method involves the condensation of 4-tert-butylbenzoyl chloride with 2-amino-6-(methylsulfonyl)benzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-TERT-BUTYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity against multiple strains.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes. This leads to the inhibition of bacterial growth and replication . The exact molecular targets and pathways involved may vary depending on the specific bacterial strain and conditions.

Comparison with Similar Compounds

Structural Analog: 4-(TERT-BUTYL)-N-(5,6-DIMETHYL-1-OCTYL-1H-1,3-BENZIMIDAZOL-4-YL)BENZENESULFONAMIDE

This compound (CAS: 338964-14-0) shares a tert-butyl group and a sulfonamide moiety but differs in core structure and substituents :

| Property | 4-TERT-BUTYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE | 4-(TERT-BUTYL)-N-(5,6-DIMETHYL-1-OCTYL-BENZIMIDAZOL-4-YL)BENZENESULFONAMIDE |

|---|---|---|

| Core Structure | Benzothiazole | Benzimidazole |

| Functional Groups | Benzamide, methanesulfonyl | Benzenesulfonamide, octyl chain |

| Molecular Formula | Not reported (hypothetical: ~C₁₉H₂₁N₂O₃S₂) | C₂₇H₃₉N₃O₂S |

| Molecular Weight | ~421.5 g/mol (estimated) | 469.68 g/mol |

| Key Substituents | 6-Methanesulfonyl, 4-tert-butyl | 1-Octyl, 5,6-dimethyl |

Key Differences :

- Core Heterocycle: The benzothiazole ring in the target compound vs. benzimidazole in the analog.

- Solubility : The methanesulfonyl group in the target compound may improve aqueous solubility compared to the octyl chain in the analog, which increases lipophilicity.

- Bioactivity : Benzimidazoles are often associated with antiparasitic and antiviral activity, while benzothiazoles are explored for anticancer and antimicrobial applications.

Functional Analog: Methanesulfonyl-Containing Compounds

Methanesulfonyl groups are electron-withdrawing, influencing the electronic environment of aromatic systems. For example:

- Celecoxib : A COX-2 inhibitor with a sulfonamide group. The sulfonyl moiety enhances binding affinity to the enzyme’s active site.

- Comparison : The methanesulfonyl group in the target compound may similarly stabilize interactions with enzymatic targets, though its placement on a benzothiazole ring (vs. a pyrazole in celecoxib) alters spatial and electronic compatibility.

Biological Activity

4-tert-Butyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (referred to as compound 1) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimycobacterial and antitumor research. This article reviews the biological activity of compound 1, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular formula of compound 1 is C18H22N2O3S, and it features a benzothiazole moiety that is crucial for its biological activity.

The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Notably, it has been shown to inhibit decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme essential for the biosynthesis of mycobacterial cell walls. This inhibition leads to significant antimycobacterial activity against Mycobacterium tuberculosis, which is vital given the global health challenges posed by multidrug-resistant strains of this pathogen .

Antimycobacterial Activity

Compound 1 exhibits notable antimycobacterial properties, with minimum inhibitory concentrations (MICs) reported to be less than 40 nM in some derivatives. This level of activity positions it as a promising candidate for further development as an antitubercular agent. In comparative studies, compounds with similar structures have shown varying degrees of efficacy; for instance, the parent compound PBTZ169 has an MIC of 0.5 nM, while compound 1's derivatives like MsPBTZ169 show a slightly lower potency but still significant activity against M. tuberculosis .

Antitumor Activity

In addition to its antimycobacterial properties, compound 1 has demonstrated antitumor activity. Research indicates that benzothiazole derivatives generally possess higher antitumor efficacy compared to other classes of compounds. Specifically, compounds with similar benzothiazole scaffolds have shown potential in inhibiting cell proliferation across various cancer cell lines . The mechanisms underlying this antitumor effect often involve DNA binding and interference with cellular metabolic processes.

Comparative Biological Activity Table

| Compound | MIC (nM) | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Compound 1 | <40 | Yes | Yes |

| PBTZ169 | 0.5 | Yes | Moderate |

| MsPBTZ169 | <40 | Yes | Limited |

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives similar to compound 1:

- Antimycobacterial Studies : A study found that methanesulfonyl-substituted benzothiazole derivatives exhibited improved solubility and metabolic stability compared to their predecessors. This enhancement is crucial for developing effective antimycobacterial agents with better pharmacokinetic profiles .

- Antitumor Evaluations : In vitro assays demonstrated that certain benzothiazole derivatives could effectively inhibit tumor cell growth, showing significant IC50 values in various cancer cell lines. The binding affinity to DNA was also evaluated, revealing that these compounds predominantly bind within the minor groove of AT-DNA, which may contribute to their antitumor effects .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and modulate key signaling pathways involved in cell survival and proliferation .

Q & A

Q. What are the recommended methods for synthesizing 4-TERT-BUTYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example, the methanesulfonyl group at position 6 can be introduced via sulfonation using methanesulfonyl chloride under controlled acidic conditions. The tert-butyl benzamide moiety is attached through a nucleophilic substitution or coupling reaction (e.g., using tert-butyl chloride and a base like potassium carbonate). Purification often employs column chromatography with ethyl acetate/hexane gradients, and intermediates are verified via TLC and NMR .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm regioselectivity of substitutions (e.g., tert-butyl group integration at ~1.3 ppm, methanesulfonyl protons at ~3.3 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallographic validation, employ SHELXL for small-molecule refinement, which is robust for resolving electron density maps even with bulky substituents like tert-butyl groups .

Q. What are the standard protocols for preliminary toxicity screening?

- Methodological Answer : Conduct acute toxicity assays in rodent models (e.g., oral LD50 determination per OECD guidelines). For example, intraperitoneal administration in mice showed moderate toxicity (LD50 ~1870 mg/kg), suggesting cautious handling . Ames tests or micronucleus assays are recommended for mutagenicity screening due to structural alerts (benzothiazole and sulfonamide motifs) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). To address this:

- Standardize assays using ISO-certified cell lines (e.g., HepG2 for hepatotoxicity).

- Compare results across multiple models (e.g., in vitro kinase inhibition vs. in vivo tumor regression).

- Employ dose-response curves to identify non-linear effects, particularly with the tert-butyl group’s potential for metabolic stability .

Q. What experimental strategies optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to balance the lipophilic tert-butyl group.

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfonamide hydrolysis) and employ deuterium exchange or steric shielding .

- Protein binding : Assess via equilibrium dialysis; tert-butyl groups may enhance albumin binding, requiring structural tweaks .

Q. How can crystallography resolve conformational ambiguities in the benzothiazole core?

- Methodological Answer :

- Grow single crystals via slow evaporation in DMSO/water mixtures.

- Collect diffraction data (λ = 0.71073 Å) and refine using SHELXL-97 , which handles heavy atoms (e.g., sulfur in benzothiazole) and disorder modeling for the tert-butyl group. Validate with R-factor convergence (<5%) .

Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.